![molecular formula C14H14N2O B7540598 N-[(3-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7540598.png)
N-[(3-methylphenyl)methyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-methylphenyl)methyl]pyridine-3-carboxamide, also known as 3-MA, is a widely used inhibitor of autophagy, a cellular process that plays a crucial role in maintaining cellular homeostasis. Autophagy is a process by which cells degrade and recycle their own components, including damaged organelles and misfolded proteins. Dysregulation of autophagy has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and infectious diseases.
Scientific Research Applications
N-[(3-methylphenyl)methyl]pyridine-3-carboxamide has been widely used as an inhibitor of autophagy in scientific research. It has been shown to inhibit autophagy in a variety of cell types, including cancer cells, neurons, and immune cells. N-[(3-methylphenyl)methyl]pyridine-3-carboxamide has been used to study the role of autophagy in a variety of diseases, including cancer, neurodegenerative disorders, and infectious diseases.
Mechanism of Action
The mechanism of action of N-[(3-methylphenyl)methyl]pyridine-3-carboxamide involves inhibition of the class III phosphoinositide 3-kinase (PI3K) complex, which is required for the initiation of autophagy. Specifically, N-[(3-methylphenyl)methyl]pyridine-3-carboxamide inhibits the activity of the catalytic subunit of the PI3K complex, Vps34, which is responsible for the production of phosphatidylinositol 3-phosphate (PI3P), a key signaling molecule in the initiation of autophagy.
Biochemical and Physiological Effects
In addition to its effects on autophagy, N-[(3-methylphenyl)methyl]pyridine-3-carboxamide has been shown to have a variety of other biochemical and physiological effects. For example, N-[(3-methylphenyl)methyl]pyridine-3-carboxamide has been shown to inhibit the proliferation and migration of cancer cells, as well as the production of pro-inflammatory cytokines by immune cells. N-[(3-methylphenyl)methyl]pyridine-3-carboxamide has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(3-methylphenyl)methyl]pyridine-3-carboxamide as an inhibitor of autophagy is its specificity for the class III PI3K complex. This allows for more precise manipulation of autophagy compared to other inhibitors, which may have off-target effects. However, one limitation of using N-[(3-methylphenyl)methyl]pyridine-3-carboxamide is its relatively low potency, which may require higher concentrations to achieve complete inhibition of autophagy.
Future Directions
There are many future directions for research on N-[(3-methylphenyl)methyl]pyridine-3-carboxamide and its role in autophagy and disease. One area of interest is the development of more potent and specific inhibitors of the class III PI3K complex. Another area of interest is the use of N-[(3-methylphenyl)methyl]pyridine-3-carboxamide in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Additionally, further research is needed to fully understand the role of autophagy in various diseases and to identify new therapeutic targets.
Synthesis Methods
The synthesis of N-[(3-methylphenyl)methyl]pyridine-3-carboxamide involves the reaction of 3-methylpyridine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-(3-methylphenyl)methylamine to yield N-[(3-methylphenyl)methyl]pyridine-3-carboxamide. The yield of the synthesis is typically around 50%.
properties
IUPAC Name |
N-[(3-methylphenyl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-11-4-2-5-12(8-11)9-16-14(17)13-6-3-7-15-10-13/h2-8,10H,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAAAEBFGCASSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-methylphenyl)methyl]pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

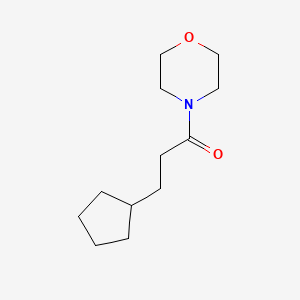
![3-[[4-(Furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propan-1-ol](/img/structure/B7540521.png)
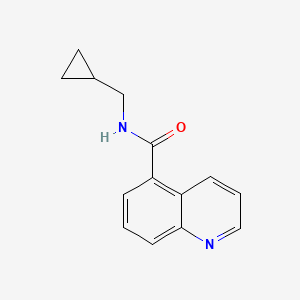
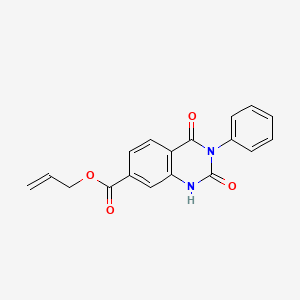
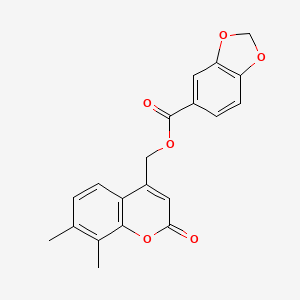
![4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide](/img/structure/B7540557.png)
![4-[[cyclobutanecarbonyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide](/img/structure/B7540563.png)
![2-[(1,8-Diamino-5-cyano-6-piperidin-1-yl-2,7-naphthyridin-3-yl)sulfanyl]acetic acid](/img/structure/B7540569.png)
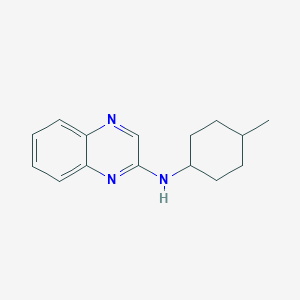
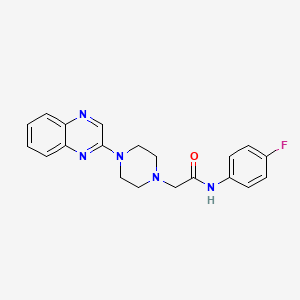
![[4-[(2,4,6-Trimethylphenyl)sulfonylamino]phenyl]urea](/img/structure/B7540591.png)
![5-methyl-N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7540600.png)

![1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7540624.png)